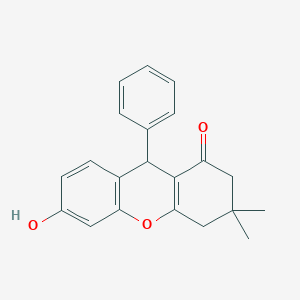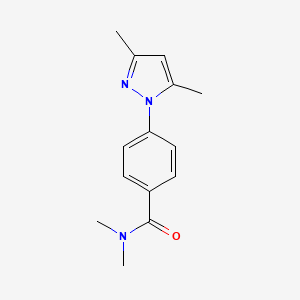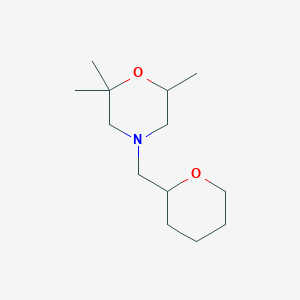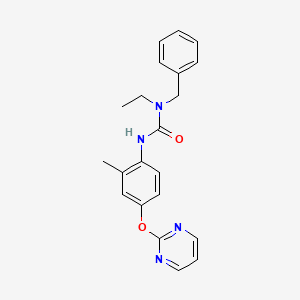
6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, also known as rhodamine B, is a fluorescent dye that has been widely used in scientific research for various applications. Its unique properties make it a valuable tool in a range of fields, including biology, chemistry, and physics.
Wirkmechanismus
The mechanism of action of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B is based on its ability to absorb light energy and emit it at a longer wavelength. This property, known as fluorescence, is due to the presence of a chromophore in the molecule that can undergo a reversible photochemical reaction. When 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B is excited by light of a specific wavelength, the chromophore absorbs the energy and enters into an excited state. The excited chromophore then emits light at a longer wavelength, which can be detected and measured.
Biochemical and Physiological Effects:
Rhodamine B has been shown to have a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. These effects are dependent on the concentration of the dye and the duration of exposure. Rhodamine B has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Rhodamine B has several advantages as a fluorescent probe, including its high quantum yield, photostability, and ease of use. However, it also has some limitations, including its sensitivity to pH and temperature, as well as its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B in scientific research. One area of interest is the development of new biosensors that can detect a wider range of analytes with greater sensitivity and specificity. Another area of interest is the use of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B in the development of new cancer therapies that can selectively target cancer cells while sparing normal cells. Additionally, there is potential for the use of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B in the development of new imaging techniques for the study of biological systems at the molecular level.
Synthesemethoden
Rhodamine B can be synthesized through a multi-step process that involves the condensation of phthalic anhydride with dimethylamine, followed by the reaction of the resulting intermediate with phenol in the presence of sulfuric acid. The final product is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Rhodamine B has been extensively used as a fluorescent probe in various scientific research applications. It has been used to study the binding of proteins, DNA, and RNA, as well as the localization and trafficking of organelles within cells. Rhodamine B has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and heavy metals.
Eigenschaften
IUPAC Name |
6-hydroxy-3,3-dimethyl-9-phenyl-4,9-dihydro-2H-xanthen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-21(2)11-16(23)20-18(12-21)24-17-10-14(22)8-9-15(17)19(20)13-6-4-3-5-7-13/h3-10,19,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNCIYCFPXALQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)C=C(C=C3)O)C4=CC=CC=C4)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-oxo-N-pentan-2-yl-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B7535185.png)

![Methyl 2-chloro-5-[2-(oxolan-2-ylmethoxy)propanoylamino]benzoate](/img/structure/B7535197.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7535203.png)
![N-(2-butan-2-ylphenyl)-2-[(2,3-dimethylcyclohexyl)amino]propanamide](/img/structure/B7535210.png)
![2-(Oxolan-2-ylmethoxy)-1-[4-(2-phenylacetyl)piperazin-1-yl]propan-1-one](/img/structure/B7535222.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-3-(3-fluorophenyl)-2-methylpropan-1-one](/img/structure/B7535225.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)

![Methyl 4-[[1-(2-fluoroanilino)-1-oxopropan-2-yl]amino]benzoate](/img/structure/B7535272.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)
